molecular formula C10H12N2O2 B2794489 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2169581-03-5

4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2794489
CAS No.: 2169581-03-5
M. Wt: 192.218
InChI Key: RPIIZHDWYMHUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring substituted with a pyridin-2-yloxy methyl group

Scientific Research Applications

4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a pyridin-2-yloxy methylating agent. One common method includes the use of pyridin-2-ylmethanol and a suitable activating agent such as a base or a catalyst to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is unique due to the presence of the pyridin-2-yloxy methyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

4-(pyridin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-5-8(6-12-9)7-14-10-3-1-2-4-11-10/h1-4,8H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIIZHDWYMHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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